![molecular formula C17H14N2O3S B1386911 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde CAS No. 1172568-89-6](/img/structure/B1386911.png)
4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde
Overview
Description
The compound “4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They have shown various biological effects and are used in the synthesis of many drugs .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . For instance, aryl hydrazide was dissolved in phosphorous oxychloride, and to it, another compound was added .Molecular Structure Analysis
The structures of the newly synthesized derivatives were established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives were correlated with their physicochemical and structural properties by QSAR analysis using computer-assisted multiple regression analysis .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit significant antimicrobial properties. The synthesized molecules can be compared to reference drugs like amoxicillin for antibacterial efficacy, and fluconazole for antifungal activity .
Hydrolytic and Metabolic Stability
The oxadiazole heterocycle is a bioisostere of amide but offers better hydrolytic and metabolic stability. This makes it an important component in creating novel drug molecules that are more resistant to metabolic breakdown .
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques can be used to create new derivatives of 5-phenyl-1,3,4-oxadiazole. This method is efficient and can yield compounds with various substitutions that may have unique properties .
Mechanism of Action
Target of Action
Oxadiazole derivatives, which this compound is a part of, have been recognized for their high therapeutic values and are considered promising scaffolds in medicinal chemistry . They have been associated with a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .
Mode of Action
Oxadiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some oxadiazole derivatives have shown anticancer activity by interacting with cancer cell lines .
Biochemical Pathways
Oxadiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
Some oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Additionally, certain compounds have exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Future Directions
The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . In many publications, the activity of new compounds exceeds the activity of already known antibiotics and other antimicrobial agents, so their potential as new drugs is very promising .
properties
IUPAC Name |
4-methoxy-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-21-15-8-7-12(10-20)9-14(15)11-23-17-19-18-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZFJLVPFFRPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NN=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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